GSK626616 is a potent, low-molecular-weight, orally bioavailable compound discovered through high-throughput screening at GlaxoSmithKline (GSK) [, ]. It acts as a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3) enzyme [, ]. This kinase belongs to the DYRK family and negatively regulates erythropoiesis, the process of red blood cell production [, ]. GSK626616 exhibits significant potential as a research tool for understanding DYRK3 function and its role in various cellular processes, including erythropoiesis.
GSK626616 functions by selectively inhibiting DYRK3 kinase activity [, ]. This enzyme acts as a negative regulator of erythropoiesis, meaning it normally suppresses red blood cell production [, ]. By inhibiting DYRK3, GSK626616 effectively removes this suppression, promoting erythropoiesis, particularly under anemic conditions where DYRK3 expression is elevated [, ].
Studies demonstrate that GSK626616 binds to DYRK3 with high affinity, exhibiting an IC50 of 0.7 nM []. This interaction disrupts the enzyme's ability to phosphorylate its downstream targets, thereby releasing the brake on erythroid progenitor cell proliferation and differentiation [, ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4